Prinaberel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

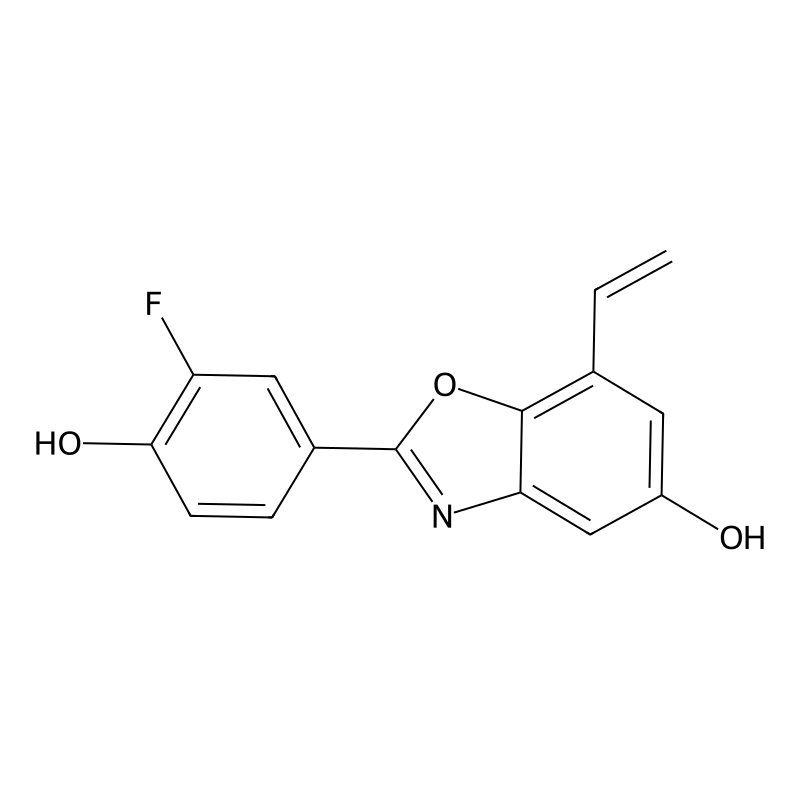

Prinaberel (CAS 524684-52-4), also known as ERB-041, is a synthetic estrogen receptor beta (ERβ) agonist utilized as a reference material in pharmacological and biochemical research[1]. Structurally distinct from endogenous estrogens and plant-derived phytoestrogens, it is procured primarily to isolate ERβ-mediated signaling pathways—such as anti-inflammatory and anti-proliferative cascades—without triggering the classical estrogenic responses driven by estrogen receptor alpha (ERα) [2]. For laboratory buyers and assay developers, Prinaberel offers a critical advantage in purity-linked reproducibility, providing a clean pharmacological profile (IC50 = 5.4 nM for hERβ) that ensures downstream in vitro and in vivo data are not confounded by off-target ERα activation .

References

- [1] Malamas MS, et al. Design and synthesis of aryl diphenolic azoles as potent and selective estrogen receptor-beta ligands. J Med Chem. 2004;47(21):5021-5040.

- [2] Harris HA, et al. Evaluation of an Estrogen Receptor-β Agonist in Animal Models of Human Disease. Endocrinology. 2003;144(10):4241-4249.

Substituting Prinaberel with generic endogenous estrogens (like 17β-estradiol) or common phytoestrogens (like genistein) fundamentally compromises assay integrity [1]. 17β-estradiol binds both ERα and ERβ with near-equal affinity (2–4 nM), meaning any attempt to study ERβ pathways will be overwhelmed by ERα-driven classical estrogenic effects, such as uterotrophic toxicity and cellular proliferation . While early synthetic alternatives like diarylpropionitrile (DPN) offer approximately 70-fold selectivity for ERβ, this margin is often insufficient at higher dosing concentrations, leading to off-target noise [2]. Procuring Prinaberel, which provides a >200-fold selectivity margin, is essential to guarantee workflow reproducibility and eliminate the confounding variables introduced by mixed-receptor activation [1].

References

- [1] Harris HA, et al. Evaluation of an Estrogen Receptor-β Agonist in Animal Models of Human Disease. Endocrinology. 2003;144(10):4241-4249.

- [3] Malamas MS, et al. Design and synthesis of aryl diphenolic azoles as potent and selective estrogen receptor-beta ligands. J Med Chem. 2004;47(21):5021-5040.

Absolute Receptor Subtype Selectivity for Assay Reproducibility

In solid-phase competitive radioligand binding assays, Prinaberel demonstrates strict target isolation, binding to human ERβ with an IC50 of 5.4 nM while showing minimal affinity for human ERα (IC50 ~1200 nM) . This >200-fold selectivity starkly contrasts with the endogenous baseline 17β-estradiol, which shows 1-fold selectivity (IC50 2–4 nM for both receptors), and outperforms early synthetic tools like DPN (70-fold selectivity) [1].

| Evidence Dimension | ERβ vs. ERα Binding Affinity (Selectivity Ratio) |

| Target Compound Data | Prinaberel (>200-fold selectivity; hERβ IC50 = 5.4 nM, hERα IC50 = 1200 nM) |

| Comparator Or Baseline | 17β-estradiol (~1-fold selectivity) and DPN (~70-fold selectivity) |

| Quantified Difference | >200-fold selectivity for Prinaberel vs. 1-fold for E2 and 70-fold for DPN. |

| Conditions | Solid-phase competitive radioligand binding assay using recombinant ER LBDs. |

Procurement of this specific compound ensures that cellular assays remain free of ERα-mediated transcriptional noise, drastically improving data reproducibility.

Cross-Species Affinity Consistency for Translational Workflows

A major challenge in preclinical procurement is the species drift exhibited by many receptor ligands. Prinaberel overcomes this by maintaining near-identical binding affinities across mammalian models: human ERβ (5.4 nM), rat ERβ (3.1 nM), and mouse ERβ (3.7 nM) . This tight grouping (<2-fold variance) ensures that dosing regimens optimized in murine models can be reliably translated to human cell lines without recalibration [1].

| Evidence Dimension | Cross-species ERβ Binding Affinity (IC50) |

| Target Compound Data | Prinaberel (Human: 5.4 nM, Rat: 3.1 nM, Mouse: 3.7 nM) |

| Comparator Or Baseline | Generic small-molecule ligands (Baseline: typically exhibit >5-fold species drift) |

| Quantified Difference | <2-fold variation across human, rat, and mouse ERβ targets. |

| Conditions | In vitro binding assays using human, rat, and mouse ERβ ligand-binding domains. |

Predictable cross-species pharmacodynamics streamline mainstream laboratory workflows, reducing the need for redundant dose-finding studies.

Transcriptional Regulation Selectivity in Cellular Workflows

Beyond raw binding affinity, Prinaberel demonstrates distinct functional selectivity in transcriptional regulation. In SAOS-2 human osteosarcoma cells, Prinaberel is 14-fold more potent at regulating IGFBP4 mRNA via ERβ than via ERα [1]. Conversely, the nonselective baseline 17β-estradiol is 16-fold more potent via ERα than ERβ [1]. This functional inversion confirms that Prinaberel actively drives ERβ-specific gene expression while leaving ERα pathways dormant.

| Evidence Dimension | Potency for IGFBP4 mRNA regulation (Functional Selectivity) |

| Target Compound Data | Prinaberel (14-fold more potent via ERβ than ERα) |

| Comparator Or Baseline | 17β-estradiol (16-fold more potent via ERα than ERβ) |

| Quantified Difference | A complete reversal of functional selectivity, heavily favoring ERβ over ERα compared to the E2 baseline. |

| Conditions | SAOS-2 human osteosarcoma cell line transcriptional assay. |

Validates the compound's utility for researchers needing to isolate ERβ-mediated gene expression in complex cellular environments.

In Vivo Functional Isolation (Absence of Uterotrophic Toxicity)

In standard in vivo models of classic estrogen action, non-selective estrogens like 17β-estradiol trigger robust increases in uterine wet weight (uterotrophic effect) due to ERα activation [1]. Prinaberel, by contrast, remains completely inactive in uterotrophic, osteopenia, and vasomotor instability models at therapeutic doses, while retaining full efficacy in anti-inflammatory models (e.g., HLA-B27 transgenic rats) [2].

| Evidence Dimension | Uterine wet weight increase (ERα-mediated toxicity) |

| Target Compound Data | Prinaberel (Inactive / no significant increase vs. vehicle) |

| Comparator Or Baseline | 17β-estradiol (Robust, statistically significant increase in uterine weight) |

| Quantified Difference | Complete absence of classical estrogenic uterotrophic response compared to the E2 baseline. |

| Conditions | In vivo uterotrophic models (immature or ovariectomized rodents). |

Crucial for in vivo procurement; allows for prolonged dosing in disease models without confounding estrogenic toxicity or premature study termination.

Preclinical Inflammatory Disease Modeling

Because Prinaberel lacks ERα-mediated uterotrophic toxicity while maintaining high ERβ affinity, it is the standard reference material for long-term in vivo studies of inflammatory bowel disease (IBD), rheumatoid arthritis, and endometriosis [1]. Its use ensures that anti-inflammatory efficacy can be measured without confounding classical estrogenic side effects.

Cancer Chemoprevention and Apoptosis Assays

Prinaberel is highly suited for isolating ERβ-driven anti-proliferative pathways in oncology workflows. It is actively procured for models of UVB-induced skin photocarcinogenesis and ovarian cancer, where it effectively dampens the WNT/β-catenin signaling pathway and induces apoptosis without triggering ERα-driven tumor growth .

Cross-Species Translational Pharmacology

Thanks to its tight IC50 grouping across human (5.4 nM), rat (3.1 nM), and mouse (3.7 nM) ERβ targets, Prinaberel serves as an ideal reference standard for translational pharmacology. Assay developers procure this compound to ensure that dose-response curves generated in murine models scale predictably to human cell lines.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A2 (ESR2) [HSA:2100] [KO:K08551]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Evers NM, van den Berg JH, Wang S, Melchers D, Houtman R, de Haan LH, Ederveen AG, Groten JP, Rietjens IM. Cell proliferation and modulation of interaction of estrogen receptors with coregulators induced by ERα and ERβ agonists. J Steroid Biochem Mol Biol. 2014 Sep;143:376-85. doi: 10.1016/j.jsbmb.2014.06.002. Epub 2014 Jun 9. PubMed PMID: 24923734.

3: Yao PL, Gonzalez FJ, Peters JM. Targeting estrogen receptor-β for the prevention of nonmelanoma skin cancer. Cancer Prev Res (Phila). 2014 Feb;7(2):182-5. doi: 10.1158/1940-6207.CAPR-13-0409. Epub 2014 Jan 24. PubMed PMID: 24464730; PubMed Central PMCID: PMC4114311.

4: Chaudhary SC, Singh T, Talwelkar SS, Srivastava RK, Arumugam A, Weng Z, Elmets CA, Afaq F, Kopelovich L, Athar M. Erb-041, an estrogen receptor-β agonist, inhibits skin photocarcinogenesis in SKH-1 hairless mice by downregulating the WNT signaling pathway. Cancer Prev Res (Phila). 2014 Feb;7(2):186-98. doi: 10.1158/1940-6207.CAPR-13-0276. Epub 2013 Nov 11. PubMed PMID: 24217507; PubMed Central PMCID: PMC3946228.

5: Lattrich C, Schüler S, Häring J, Skrzypczak M, Ortmann O, Treeck O. Effects of a combined treatment with tamoxifen and estrogen receptor β agonists on human breast cancer cell lines. Arch Gynecol Obstet. 2014 Jan;289(1):163-71. doi: 10.1007/s00404-013-2977-7. Epub 2013 Aug 2. PubMed PMID: 23907354.

6: Lee JH, Peters O, Lehmann L, Dence CS, Sharp TL, Carlson KE, Zhou D, Jeyakumar M, Welch MJ, Katzenellenbogen JA. Synthesis and biological evaluation of two agents for imaging estrogen receptor β by positron emission tomography: challenges in PET imaging of a low abundance target. Nucl Med Biol. 2012 Nov;39(8):1105-16. doi: 10.1016/j.nucmedbio.2012.05.011. Epub 2012 Jun 30. PubMed PMID: 22749433; PubMed Central PMCID: PMC3465515.

7: Cutolo M. Selective estrogen receptor agonism lacks clinical benefit in rheumatoid arthritis: comment on the article by van Vollenhoven et al. Arthritis Rheum. 2010 Dec;62(12):3832-3. doi: 10.1002/art.27722. PubMed PMID: 21120998.

8: Zhang L, Blackman BE, Schonemann MD, Zogovic-Kapsalis T, Pan X, Tagliaferri M, Harris HA, Cohen I, Pera RA, Mellon SH, Weiner RI, Leitman DC. Estrogen receptor beta-selective agonists stimulate calcium oscillations in human and mouse embryonic stem cell-derived neurons. PLoS One. 2010 Jul 27;5(7):e11791. doi: 10.1371/journal.pone.0011791. PubMed PMID: 20668547; PubMed Central PMCID: PMC2910705.

9: Roman-Blas JA, Castañeda S, Cutolo M, Herrero-Beaumont G. Efficacy and safety of a selective estrogen receptor β agonist, ERB-041, in patients with rheumatoid arthritis: a 12-week, randomized, placebo-controlled, phase II study. Arthritis Care Res (Hoboken). 2010 Nov;62(11):1588-93. doi: 10.1002/acr.20275. Epub 2010 Jun 15. PubMed PMID: 20556817.

10: Christaki E, Opal SM, Keith JC Jr, Kessinian N, Palardy JE, Parejo NA, Lavallie E, Racie L, Mounts W, Malamas MS, Mewshaw RE, Harris HA, Vlasuk GP. Estrogen receptor beta agonism increases survival in experimentally induced sepsis and ameliorates the genomic sepsis signature: a pharmacogenomic study. J Infect Dis. 2010 Apr 15;201(8):1250-7. doi: 10.1086/651276. PubMed PMID: 20205571.

11: Charn TH, Liu ET, Chang EC, Lee YK, Katzenellenbogen JA, Katzenellenbogen BS. Genome-wide dynamics of chromatin binding of estrogen receptors alpha and beta: mutual restriction and competitive site selection. Mol Endocrinol. 2010 Jan;24(1):47-59. doi: 10.1210/me.2009-0252. Epub 2009 Nov 6. PubMed PMID: 19897598; PubMed Central PMCID: PMC2802902.

12: Glace L, Grygielko ET, Boyle R, Wang Q, Laping NJ, Sulpizio AC, Bray JD. Estrogen-induced stromal cell-derived factor-1 (SDF-1/Cxcl12) expression is repressed by progesterone and by Selective Estrogen Receptor Modulators via estrogen receptor alpha in rat uterine cells and tissues. Steroids. 2009 Nov-Dec;74(13-14):1015-24. doi: 10.1016/j.steroids.2009.07.011. Epub 2009 Aug 7. PubMed PMID: 19665469.

13: Paruthiyil S, Cvoro A, Zhao X, Wu Z, Sui Y, Staub RE, Baggett S, Herber CB, Griffin C, Tagliaferri M, Harris HA, Cohen I, Bjeldanes LF, Speed TP, Schaufele F, Leitman DC. Drug and cell type-specific regulation of genes with different classes of estrogen receptor beta-selective agonists. PLoS One. 2009 Jul 17;4(7):e6271. doi: 10.1371/journal.pone.0006271. PubMed PMID: 19609440; PubMed Central PMCID: PMC2707612.

14: Xiu-li W, Wen-jun C, Hui-hua D, Su-ping H, Shi-long F. ERB-041, a selective ER beta agonist, inhibits iNOS production in LPS-activated peritoneal macrophages of endometriosis via suppression of NF-kappaB activation. Mol Immunol. 2009 Jul;46(11-12):2413-8. doi: 10.1016/j.molimm.2009.04.014. Epub 2009 May 17. PubMed PMID: 19447495.

15: Catley MC, Birrell MA, Hardaker EL, de Alba J, Farrow S, Haj-Yahia S, Belvisi MG. Estrogen receptor beta: expression profile and possible anti-inflammatory role in disease. J Pharmacol Exp Ther. 2008 Jul;326(1):83-8. doi: 10.1124/jpet.108.136275. Epub 2008 Mar 28. PubMed PMID: 18375789.

16: Cvoro A, Tatomer D, Tee MK, Zogovic T, Harris HA, Leitman DC. Selective estrogen receptor-beta agonists repress transcription of proinflammatory genes. J Immunol. 2008 Jan 1;180(1):630-6. PubMed PMID: 18097065.

17: Harris HA. Preclinical characterization of selective estrogen receptor beta agonists: new insights into their therapeutic potential. Ernst Schering Found Symp Proc. 2006;(1):149-61. Review. PubMed PMID: 17824176.

18: Rotella D. COMP-structure-based design and development of estrogen receptor modulators. IDrugs. 2006 Nov;9(11):748-50. PubMed PMID: 17096289.

19: Leventhal L, Brandt MR, Cummons TA, Piesla MJ, Rogers KE, Harris HA. An estrogen receptor-beta agonist is active in models of inflammatory and chemical-induced pain. Eur J Pharmacol. 2006 Dec 28;553(1-3):146-8. Epub 2006 Sep 26. PubMed PMID: 17056036.

20: Crabtree JS, Zhang X, Peano BJ, Zhang Z, Winneker RC, Harris HA. Development of a mouse model of mammary gland versus uterus tissue selectivity using estrogen- and progesterone-regulated gene markers. J Steroid Biochem Mol Biol. 2006 Sep;101(1):11-21. Epub 2006 Aug 22. PubMed PMID: 16920353.